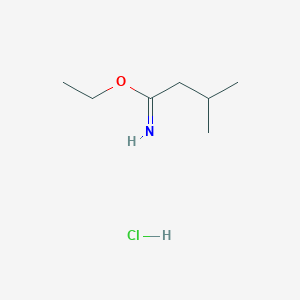

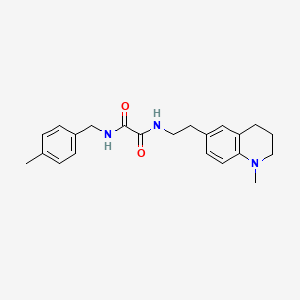

Ethyl 3-methylbutanecarboximidate hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Wine Chemistry and Sensory Evaluation

Ethyl 3-methylbutanecarboximidate hydrochloride plays a role in wine chemistry. A study examined the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. This compound has been identified as a potential marker of lactic acid bacteria esterase activity in wine. However, its concentrations in wines are considerably below the detection threshold, indicating no direct effect on the fruity aroma of wine (Gammacurta et al., 2018).

2. Application in Pharmaceutical Synthesis

The compound is used in the synthesis of chiral compounds for pharmaceutical applications. For instance, it was utilized in a practical synthesis of ethyl 1,2,4-triazole-3-carboxylate for the formation of chiral 1′,2′-seco-nucleosides of ribavirin, an important antiviral drug (Vemishetti et al., 1988).

3. Biosynthesis of Chiral Drug Precursors

Ethyl 3-methylbutanecarboximidate hydrochloride is a precursor in the biosynthesis of enantiopure intermediates used for the production of chiral drugs, such as statins. The asymmetric reduction of related esters by biocatalysis offers advantages such as low cost and high enantioselectivity, essential for producing chiral pharmaceuticals (Ye et al., 2011).

4. Application in Photodynamic Therapy

The compound is instrumental in the synthesis of near-infrared photosensitizers for cancer therapy. For example, derivatives of this compound demonstrated efficacy in fluorescence imaging and photodynamic therapy of cancer in preclinical models (Patel et al., 2016).

5. Geroprotective Effects

In research focused on aging, ethyl 3-methylbutanecarboximidate hydrochloride derivatives were used to investigate their geroprotective effects, showing increased lifespan in specific mouse models (Emanuel & Obukhova, 1978).

6. Role in Organic Synthesis

The compound has applications in various organic synthesis processes, including dehydrogenation of alcohol, esterification of acid with alcohol or phenols, synthesis of amides and peptides, and polymer synthesis. These reactions are characterized by mild conditions and high yields (Yang Fei, 2011).

Safety and Hazards

The safety data sheets for similar compounds suggest that they may be corrosive to metals, cause serious skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.

Orientations Futures

While specific future directions for Ethyl 3-methylbutanecarboximidate hydrochloride are not available, the compound’s potential for research use suggests it may have applications in various scientific fields. As our understanding of such compounds grows, they may find new uses in areas such as drug development, materials science, and more .

Propriétés

IUPAC Name |

ethyl 3-methylbutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVSYMXTFJYMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methylbutanecarboximidate hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)

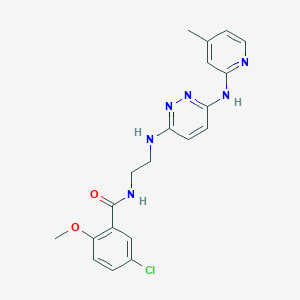

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2363264.png)

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)

![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)

methanone](/img/structure/B2363274.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)